17-Hydroxypregnane-3,11,20-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) is a steroidal compound with the molecular formula C21H30O4 and a molecular weight of 346.461 g/mol . It is a derivative of pregnane, a naturally occurring steroid, and is characterized by the presence of three ketone groups at positions 3, 11, and 20, and a hydroxyl group at position 17.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) typically involves multiple steps starting from simpler steroidal precursors. One common synthetic route involves the oxidation of pregnane derivatives to introduce the ketone groups at the desired positions. This can be achieved using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidation reactions, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxyl group, converting it into a ketone or carboxylic acid.
Reduction: The ketone groups can be reduced to hydroxyl groups using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various reagents depending on the desired functional group
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as hydroxylated or carboxylated steroids .
Wissenschaftliche Forschungsanwendungen
5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in various biological processes and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to various physiological effects, such as anti-inflammatory and anti-proliferative actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 17,21-dihydroxy-5beta-pregnane-3,11,20-trione
- 21-hydroxy-5beta-pregnane-3,11,20-trione
- 5beta-pregnane-17alpha,21-diol-3,11,20-trione
Uniqueness
5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of three ketone groups and a hydroxyl group at specific positions makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1923-68-8 |
---|---|
Molekularformel |
C21H30O4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13,15-16,18,25H,4-11H2,1-3H3 |
InChI-Schlüssel |
QFXXVTGREOEPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.